

Technical Support Center: Optimizing Experimental Design for Leramistat Clinical Trials

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Compound of Interest

Compound Name: Leramistat

Cat. No.: B12391344

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing clinical trials for **Leramistat**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Leramistat**?

A1: **Leramistat** is a first-in-class, orally administered small molecule that acts as a mitochondrial complex I (NADH:ubiquinone oxidoreductoreductase) inhibitor.^{[1][2]} Its mechanism of action is unique in that it is not designed to suppress the immune system but rather to augment the body's innate capacity to repair and restore damaged tissue.^{[3][4]} By modulating cellular metabolism and immune function, **Leramistat** aims to resolve the underlying pathology of various chronic diseases.^{[1][2]}

Q2: In which indications has **Leramistat** been clinically evaluated?

A2: **Leramistat** has been investigated in several clinical trials for immune-mediated and fibrotic diseases. The most significant data comes from a Phase 2b study in patients with moderate-to-severe rheumatoid arthritis (RA) who had an inadequate response to methotrexate.^{[3][5]} Additionally, **Leramistat** is being explored for the treatment of idiopathic pulmonary fibrosis

(IPF), for which it has received Fast Track and Orphan Drug Designation from the U.S. Food and Drug Administration (FDA).[2][6] Other potential indications include primary sarcopenia.[4]

Q3: What were the key outcomes of the Phase 2b rheumatoid arthritis trial?

A3: The Phase 2b trial in rheumatoid arthritis did not meet its primary endpoint, which was a significant improvement in the American College of Rheumatology 20 (ACR20) response compared to placebo.[3][5] However, the study demonstrated statistically significant and clinically meaningful improvements in key secondary endpoints, including:

- A reduction in the progression of bone erosions.[3][5]
- Improvements in patient-reported disability and fatigue.[3][5]
- Positive changes in biomarkers of inflammation and mitochondrial function, such as C-Reactive Protein (CRP), Growth Differentiation Factor 15 (GDF15), and Fibroblast Growth Factor 21 (FGF21).[6]

These findings suggest that **Leramistat**'s primary therapeutic effect may be in tissue repair and resolution of disease-related damage rather than conventional symptomatic relief of inflammation.[3][5]

Troubleshooting Guides

Issue 1: The primary endpoint for inflammation (e.g., ACR20) was not met in a previous trial. How should I design my upcoming study?

Guidance:

- Re-evaluate Primary Endpoints: Given **Leramistat**'s unique mechanism of action focused on tissue repair, consider selecting primary endpoints that directly measure structural improvement and long-term disease modification.[3][5] For rheumatoid arthritis, this could include radiographic measures of joint damage (e.g., van der Heijde-modified Total Sharp Score). For idiopathic pulmonary fibrosis, endpoints related to lung function decline would be appropriate.[7]

- Utilize Patient-Reported Outcomes (PROs): The significant improvements in disability and fatigue observed in the Phase 2b RA trial highlight the importance of PROs.[\[3\]](#)[\[5\]](#)[\[6\]](#) Incorporate validated instruments to capture these patient-centric outcomes as key secondary or even co-primary endpoints.
- Biomarker-Driven Stratification: Investigate baseline levels of mitochondrial dysfunction or tissue repair markers to identify patient subpopulations that may be more likely to respond to **Leramistat**.

Issue 2: How can I effectively measure target engagement and the biological activity of **Leramistat** in a clinical setting?

Guidance:

- Mitochondrial Function Biomarkers: Monitor changes in biomarkers associated with mitochondrial stress and function, such as GDF15 and FGF21.[\[6\]](#) These have been shown to be modulated by **Leramistat** treatment and can serve as indicators of target engagement.
- Metabolic Profiling: Consider incorporating metabolomics analyses of plasma or serum samples to obtain a broader understanding of the metabolic reprogramming induced by **Leramistat**.
- Tissue-Specific Imaging: Where feasible and ethically justified, utilize advanced imaging techniques to visualize changes in tissue structure and metabolism at the site of disease.

Data Presentation

Table 1: Summary of Key Findings from the **Leramistat** Phase 2b Rheumatoid Arthritis Trial

Endpoint Category	Finding	Implication for Future Trials
Primary Efficacy	Did not meet the primary endpoint of ACR20 response versus placebo.[3][5]	Endpoints focused solely on rapid inflammatory symptom reduction may not capture the full benefit of Leramistat.
Structural Outcomes	Statistically significant reduction in the progression of bone erosions.[3][5]	Prioritize endpoints that measure disease modification and tissue repair.
Patient-Reported Outcomes	Significant improvements in disability and fatigue.[3][5][6]	Include comprehensive PROs to assess the impact on patients' quality of life.
Biomarkers	Improvements in markers of inflammation (CRP) and mitochondrial function (GDF15, FGF21).[6]	These biomarkers can be used to demonstrate biological activity and for patient selection.
Safety	Good safety and tolerability profile with no new safety signals identified.[3]	Supports further development, potentially in combination with other therapies.

Experimental Protocols

Protocol 1: Assessment of Bone Erosion in Rheumatoid Arthritis Clinical Trials

1. Objective: To quantify changes in bone erosion in hand and feet joints of rheumatoid arthritis patients treated with **Leramistat**.

2. Methodology:

- Imaging: Obtain high-resolution digital radiographs of both hands and feet at baseline and at predefined follow-up time points (e.g., 12, 24, and 48 weeks).
- Scoring Method: Utilize the van der Heijde-modified Total Sharp Score (vdH-TSS) to assess joint damage. This method evaluates two components: joint space narrowing (JSN) and bone erosions.

- Reading: Two independent, trained radiologists, blinded to treatment allocation and time point, will score the radiographs. A third radiologist will adjudicate any discrepancies.
- Data Analysis: The change from baseline in the erosion score and the total vdH-TSS will be calculated for each patient. The mean change in each treatment group will be compared using appropriate statistical methods (e.g., ANCOVA with baseline score as a covariate).

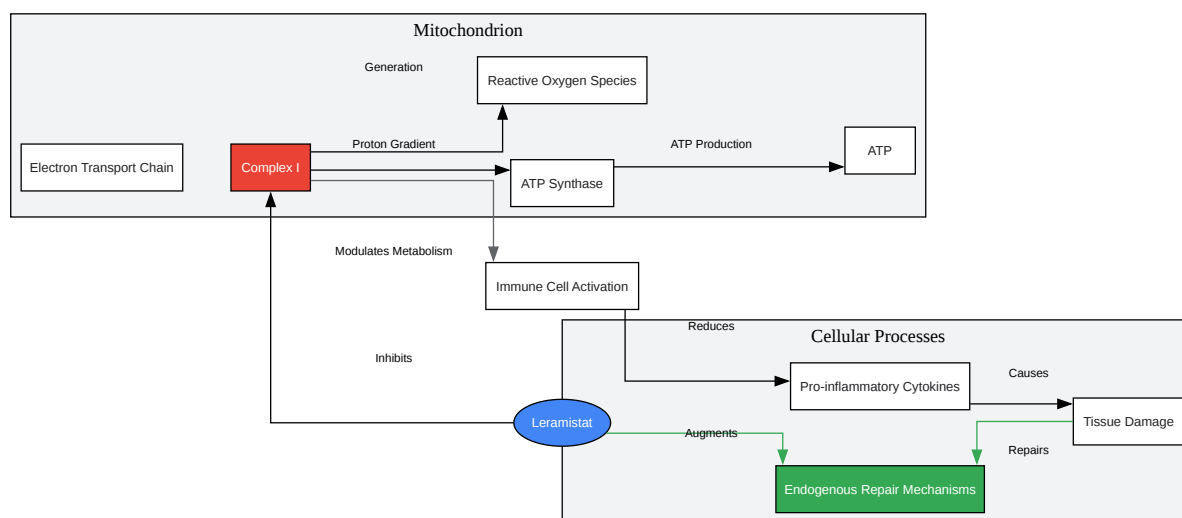
Protocol 2: Measurement of Mitochondrial Function Biomarkers

1. Objective: To measure changes in plasma concentrations of GDF15 and FGF21 in response to **Leramistat** treatment.

2. Methodology:

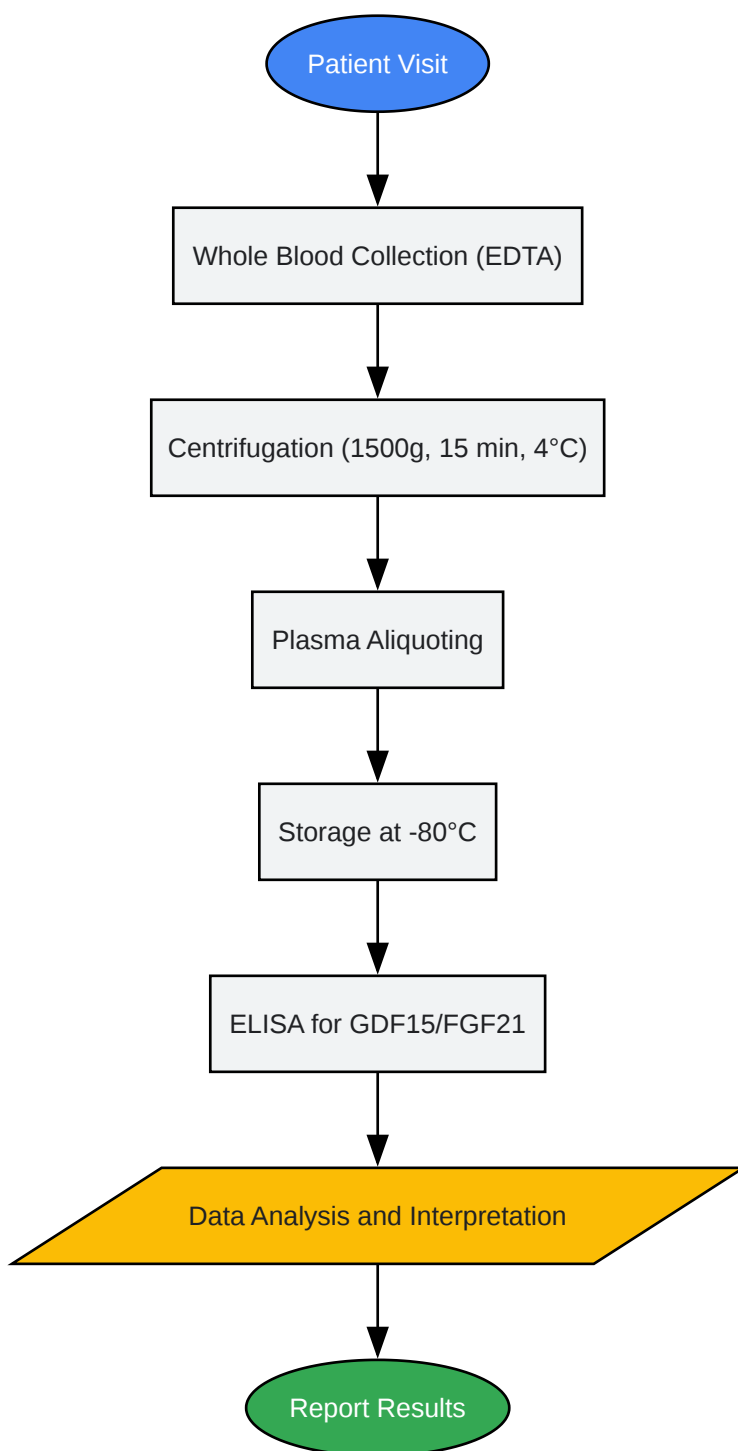
- Sample Collection: Collect whole blood in EDTA tubes at baseline and specified follow-up visits.
- Sample Processing: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection. Aliquot the resulting plasma into cryovials and store at -80°C until analysis.
- Assay: Use commercially available, validated enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of human GDF15 and FGF21. Follow the manufacturer's instructions for the assay procedure.
- Data Analysis: Calculate the change from baseline in the plasma concentrations of GDF15 and FGF21 for each patient. Compare the changes between treatment groups using mixed-effects models for repeated measures (MMRM) to account for longitudinal data.

Mandatory Visualizations



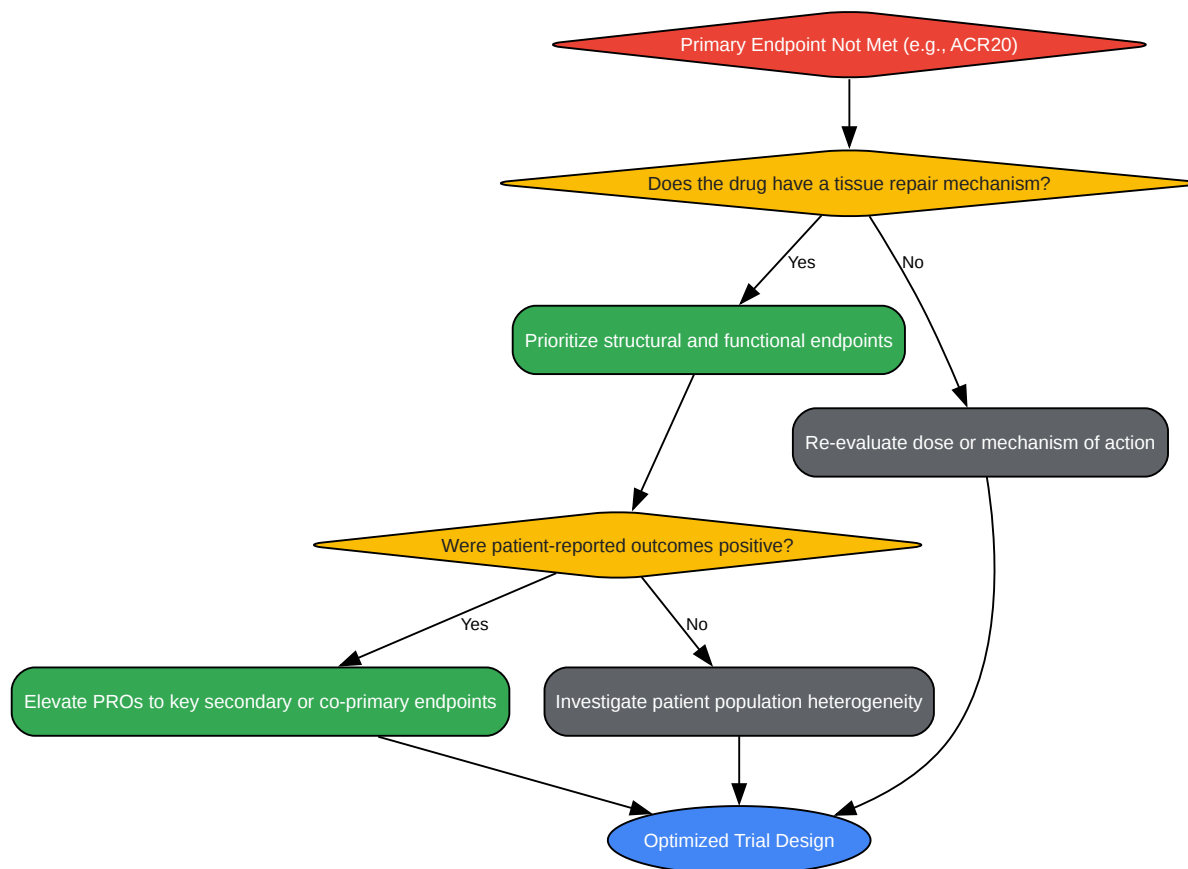
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Caption: **Leramistat**'s mechanism of action on mitochondrial and cellular pathways.



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Caption: Workflow for biomarker analysis in **Leramistat** clinical trials.



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Caption: Logical flow for troubleshooting endpoint selection in **Leramistat** trials.

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